![molecular formula C8H16Si B12544019 Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane CAS No. 142449-26-1](/img/structure/B12544019.png)
Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclopropene ring, which is a three-membered ring containing a double bond, attached to a silicon atom through a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane typically involves the reaction of a cyclopropene derivative with a trimethylsilyl reagent. One common method is the reaction of 1-methylcycloprop-2-en-1-ylmethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in modifying biomolecules for research purposes.
Medicine: Explored for its potential in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane involves its ability to form stable carbon-silicon bonds. The cyclopropene ring provides a reactive site for various chemical transformations, while the trimethylsilyl group imparts stability and solubility to the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylcyclopropane: Similar structure but lacks the double bond in the cyclopropene ring.
Trimethylsilylpropene: Contains a double bond but lacks the three-membered ring structure.
Trimethylsilylcyclobutane: Contains a four-membered ring instead of a three-membered ring.
Uniqueness
Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane is unique due to the presence of both a cyclopropene ring and a trimethylsilyl group. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
142449-26-1 |
|---|---|
Formule moléculaire |
C8H16Si |
Poids moléculaire |
140.30 g/mol |
Nom IUPAC |
trimethyl-[(1-methylcycloprop-2-en-1-yl)methyl]silane |
InChI |
InChI=1S/C8H16Si/c1-8(5-6-8)7-9(2,3)4/h5-6H,7H2,1-4H3 |
Clé InChI |
VWRNKIAMHIGLBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C1)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


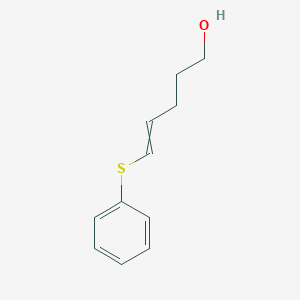
![9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12543938.png)
![Chloro(3-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)mercury](/img/structure/B12543940.png)
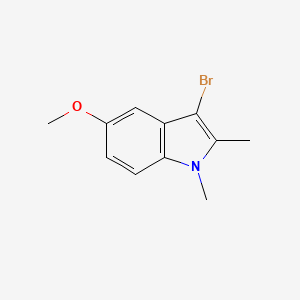
![2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid](/img/structure/B12543948.png)
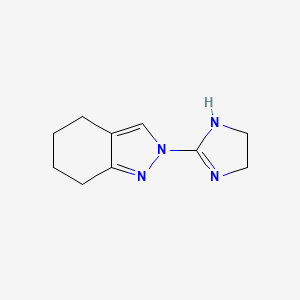
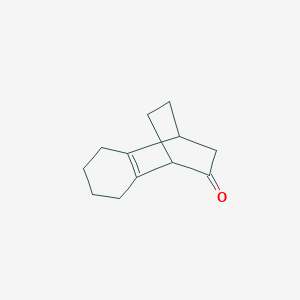
![Morpholine, 4-[2-[1-(4-morpholinyl)heptyl]-4-(phenylmethyl)-5-oxazolyl]-](/img/structure/B12543978.png)
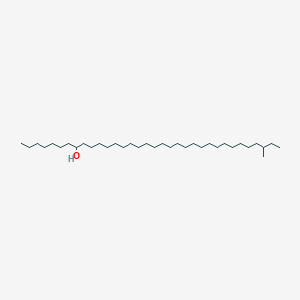
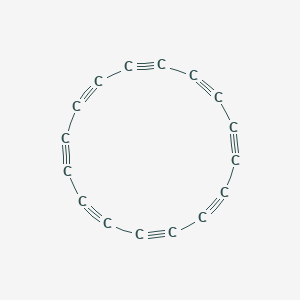

![2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12544012.png)
![Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12544027.png)

